molecular formula C17H20N2O5S2 B14676516 (E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid CAS No. 36519-70-7

(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid

Cat. No.: B14676516
CAS No.: 36519-70-7
M. Wt: 396.5 g/mol
InChI Key: MWEHZKLLMDFCTQ-UHFFFAOYSA-N
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Description

(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazene group: This involves the reaction of an appropriate amine with nitrous acid to form the diazene intermediate.

    Introduction of the sulfanyl group: This step involves the reaction of the diazene intermediate with a thiol compound, such as 4-methylthiophenol, under controlled conditions.

    Ethoxylation: The final step involves the ethoxylation of the phenyl ring using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the diazene group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{2,5-Diethoxy-4-[(4-chlorophenyl)sulfanyl]phenyl}diazene-1-sulfonic acid
  • (E)-{2,5-Diethoxy-4-[(4-bromophenyl)sulfanyl]phenyl}diazene-1-sulfonic acid

Uniqueness

(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid is unique due to its specific structural features, such as the presence of the methyl group on the phenyl ring and the ethoxy groups

Properties

CAS No.

36519-70-7

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

[2,5-diethoxy-4-(4-methylphenyl)sulfanylphenyl]iminosulfamic acid

InChI

InChI=1S/C17H20N2O5S2/c1-4-23-15-11-17(25-13-8-6-12(3)7-9-13)16(24-5-2)10-14(15)18-19-26(20,21)22/h6-11H,4-5H2,1-3H3,(H,20,21,22)

InChI Key

MWEHZKLLMDFCTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N=NS(=O)(=O)O)OCC)SC2=CC=C(C=C2)C

Origin of Product

United States

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